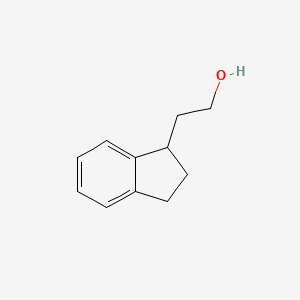

2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDATFJPKUJBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488889 | |

| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38425-66-0 | |

| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Indane Chemistry in Organic Synthesis and Medicinal Chemistry

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, has a rich history in chemical sciences. researchgate.net Its derivatives are not only pivotal intermediates in various organic syntheses but also form the core of numerous natural products and pharmaceuticals. researchgate.net The rigid structure of the indane scaffold provides a well-defined three-dimensional orientation for appended functional groups, a desirable feature for optimizing interactions with biological targets like enzymes and receptors.

Historically, the application of indane derivatives in medicinal chemistry has been diverse and impactful. This structural motif is present in a range of therapeutic agents, demonstrating its versatility. For instance, the indane core is a key component of drugs developed for conditions targeting the central nervous system and for treating viral infections. researchgate.net The exploration of indane chemistry has led to the development of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Synthetic chemists have, in parallel, developed numerous methods for the construction and functionalization of the indane ring system, making a wide variety of derivatives accessible for further investigation. beilstein-journals.org This historical foundation has established indane and its analogues as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are capable of binding to multiple biological targets.

Structural Significance of the Dihydroindane Ethanol Moiety in Contemporary Research

The specific combination of a 2,3-dihydro-1H-indene (dihydroindane) core with an ethanol (B145695) sidechain, as seen in 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, holds considerable structural significance for modern chemical research.

The dihydroindane portion of the molecule acts as a rigid, lipophilic anchor. This bicyclic system is conformationally constrained, which can be advantageous in medicinal chemistry as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The aromatic ring of the indane structure allows for various substitution patterns, enabling the fine-tuning of electronic and steric properties to optimize biological activity and pharmacokinetic profiles.

The ethan-1-ol moiety (-CH₂CH₂OH) introduces several key features. The primary alcohol is a versatile functional group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. nih.gov It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). Furthermore, the two-carbon linker provides a degree of flexibility, allowing the hydroxyl group to orient itself optimally within a binding pocket. This ethanol sidechain also increases the polarity of the molecule, which can influence its solubility and other physicochemical properties relevant to drug development. The hydroxyl group also serves as a synthetic handle for further derivatization, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

The combination of the rigid dihydroindane scaffold with the flexible, hydrogen-bonding ethanol sidechain creates a molecule with a distinct amphipathic character. This duality is a recurring theme in the design of bioactive molecules, enabling them to interact with both hydrophobic and hydrophilic regions of a biological target.

Advanced Spectroscopic and Structural Elucidation Techniques for Indane Ethanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments would provide an unambiguous assignment of all atoms in 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic indane, and ethanol (B145695) side-chain protons. The ¹³C NMR spectrum, similarly, provides a unique signal for each carbon atom in a distinct electronic environment.

¹H NMR Spectroscopy: The aromatic region (typically δ 7.1-7.3 ppm) would display complex multiplets corresponding to the four protons on the benzene (B151609) ring of the indane moiety. The proton at the chiral center (C1) is expected to appear as a multiplet around δ 3.0-3.5 ppm, shifted downfield due to its benzylic nature. The protons of the ethanol side chain would include a methylene (B1212753) group adjacent to the indane ring (Cα-H₂) appearing as a multiplet around δ 1.8-2.2 ppm, and a methylene group attached to the hydroxyl group (Cβ-H₂) appearing as a triplet around δ 3.7-4.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with a chemical shift that is dependent on solvent and concentration (typically δ 1.5-3.0 ppm). The aliphatic protons on the five-membered ring of the indane structure (C2-H₂ and C3-H₂) would resonate as complex multiplets in the upfield region, approximately δ 1.9-3.1 ppm.

¹³C NMR Spectroscopy: The aromatic region of the ¹³C NMR spectrum would show four signals, two for the protonated carbons (CH) around δ 124-127 ppm and two for the quaternary carbons (C) around δ 142-145 ppm. bhu.ac.in The chiral C1 carbon is predicted to resonate around δ 45-50 ppm. The carbons of the ethanol side chain are expected at approximately δ 38-42 ppm for the Cα methylene group and δ 60-65 ppm for the Cβ methylene group bearing the hydroxyl function. The aliphatic C2 and C3 carbons of the indane ring would likely appear in the δ 25-35 ppm range. oregonstate.edu

| Expected ¹H NMR Chemical Shifts for this compound | |

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (4H) | 7.1 - 7.3 |

| C1-H (methine) | 3.0 - 3.5 |

| C2-H₂ (methylene) | 1.9 - 2.5 |

| C3-H₂ (methylene) | 2.8 - 3.1 |

| Cα-H₂ (CH₂-C1) | 1.8 - 2.2 |

| Cβ-H₂ (CH₂-OH) | 3.7 - 4.0 |

| OH | 1.5 - 3.0 (variable) |

| Expected ¹³C NMR Chemical Shifts for this compound | |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | 142 - 145 |

| Aromatic (CH) | 124 - 127 |

| C1 (methine) | 45 - 50 |

| C2 (methylene) | 25 - 30 |

| C3 (methylene) | 30 - 35 |

| Cα (CH₂-C1) | 38 - 42 |

| Cβ (CH₂-OH) | 60 - 65 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C1-H and the adjacent protons on C2-H₂ and the Cα-H₂ of the side chain. It would also map the connectivity within the ethanol side chain (Cα-H₂ to Cβ-H₂) and within the aliphatic portion of the indane ring (C2-H₂ to C3-H₂).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This technique would definitively establish the link between the indane moiety and the ethanol side chain by showing a correlation from the Cα-H₂ protons to the C1 and C2 carbons of the indane ring, and from the C1-H proton to the Cα and Cβ carbons of the side chain. Correlations from the C3-H₂ protons to the aromatic quaternary carbon would also confirm the ring structure.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and provides structural information based on its fragmentation pattern. For this compound (C₁₁H₁₄O), the molecular weight is 162.23 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 162. Key fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would result in a significant peak at m/z = 144 (M-18). youtube.com

Alpha-Cleavage: Cleavage of the Cα-Cβ bond is less likely, but cleavage of the C1-Cα bond (benzylic cleavage) would be prominent. This would lead to the formation of a stable indanyl cation at m/z = 117 or a CH₂CH₂OH⁺ fragment at m/z = 45. The most dominant fragmentation is expected to be the formation of the tropylium (B1234903) ion or related structures.

Benzylic Cleavage: The most favorable fragmentation would be cleavage of the bond between C1 and the ethanol side chain, generating a highly stable secondary benzylic cation (dihydro-indenyl cation) at m/z = 117. Further rearrangement could lead to the tropylium ion at m/z = 91, which is a common and often base peak for alkylbenzene derivatives. massbank.eunist.gov A peak at m/z = 115 (loss of H₂) from the m/z = 117 fragment is also characteristic of indane-type structures.

| Expected Mass Spectrometry Fragmentation for this compound | |

| m/z Value | Proposed Fragment Identity |

| 162 | [M]⁺˙ (Molecular Ion) |

| 144 | [M - H₂O]⁺˙ |

| 117 | [C₉H₉]⁺ (loss of CH₂CH₂OH) |

| 115 | [C₉H₇]⁺ (loss of H₂ from 117) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 45 | [CH₂CH₂OH]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. epa.gov

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. instanano.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ groups of the indane ring and ethanol side chain would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations would result in one or more medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the primary alcohol would produce a strong band in the 1000-1075 cm⁻¹ range. nih.gov

C-H Bends: Out-of-plane (o.o.p.) C-H bending vibrations for the ortho-disubstituted benzene ring would cause strong absorptions in the 740-770 cm⁻¹ region. nist.gov

| Expected FTIR Absorption Bands for this compound | |

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (strong, broad) |

| C-H stretch (aromatic) | 3010 - 3100 (medium) |

| C-H stretch (aliphatic) | 2850 - 2960 (strong) |

| C=C stretch (aromatic) | 1450 - 1600 (medium-weak) |

| C-O stretch (primary alcohol) | 1000 - 1075 (strong) |

| C-H bend (ortho-disubstituted) | 740 - 770 (strong) |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mun.ca If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Most importantly, for this chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter at the C1 position. springernature.comresearchgate.net By using a radiation source that can induce anomalous dispersion effects (e.g., Cu Kα) and analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry can be unambiguously assigned as either (R) or (S). acs.org This method provides the ultimate proof of structure and stereochemistry in the solid state.

Chiroptical Methods for Stereochemical Elucidation (e.g., Electronic Circular Dichroism, ECD Calculations)

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral compounds in solution, particularly those containing a chromophore, such as the benzene ring in this molecule. researchgate.net

The experimental ECD spectrum of an enantiomerically pure sample of this compound would show characteristic positive and/or negative Cotton effects in the UV region corresponding to the electronic transitions of the phenyl chromophore. The absolute configuration can be determined by comparing the experimental spectrum with a theoretically predicted spectrum generated through time-dependent density functional theory (TDDFT) calculations. nih.govresearchgate.net A theoretical ECD spectrum is calculated for one enantiomer (e.g., the (R)-enantiomer), and if its shape and sign pattern match the experimental spectrum, the absolute configuration is confirmed. rsc.org This computational approach has become a reliable and routine method for stereochemical assignment when single crystals for X-ray analysis are not available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of indane ethanol compounds, providing robust methods for purification, enantiomeric resolution, and real-time assessment of reaction progress. The selection of a specific technique is dictated by the scale of the separation, the required purity of the final product, and the analytical question being addressed.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification method widely employed in organic synthesis to isolate desired compounds from crude reaction mixtures. biotage.com This technique is a form of preparative liquid chromatography that uses moderate pressure to drive the mobile phase through a column packed with a solid stationary phase, typically silica (B1680970) gel. orgsyn.orgresearchgate.net Its application is crucial after the synthesis of this compound to separate the target molecule from unreacted starting materials, byproducts, and other impurities.

The process begins with the selection of an appropriate solvent system (eluent), which is often determined by preliminary analysis using Thin Layer Chromatography (TLC). biotage.com The goal is to find a solvent or mixture of solvents that provides good separation between the target compound and its impurities. For a moderately polar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. rsc.org

The crude product is typically pre-adsorbed onto a small amount of silica gel or celite before being carefully loaded onto the top of the prepared column. orgsyn.org The eluent is then passed through the column under pressure. Compounds separate based on their differential partitioning between the stationary and mobile phases; less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product. These fractions are then combined and the solvent is removed to yield the purified this compound. windows.net

Table 1: Illustrative Flash Chromatography Purification of this compound

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 30%) |

| Sample Loading | Crude product (post-synthesis) dry-loaded onto silica |

| Fraction 1-5 | Eluted with 10% Ethyl Acetate/Hexane; contains nonpolar impurities. |

| Fraction 6-12 | Eluted with 20% Ethyl Acetate/Hexane; contains pure this compound. |

| Fraction 13-18 | Eluted with 30% Ethyl Acetate/Hexane; contains more polar byproducts. |

| Analysis Method | TLC with UV visualization and/or chemical staining (e.g., KMnO₄) |

Chiral Separation Methodologies (e.g., Simulated Moving Bed Chromatography for Enantiomer Resolution)

The structure of this compound contains a chiral center at the C1 position of the indane ring, meaning it exists as a pair of enantiomers. Enantiomers possess identical physical properties in an achiral environment, making their separation (a process known as resolution) impossible by standard techniques like flash chromatography. libretexts.orglibretexts.org Chiral chromatography is required to resolve this racemic mixture.

This separation is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. maru.netmdpi.com

For large-scale, industrial production of a single enantiomer, Simulated Moving Bed (SMB) chromatography is a preferred technology. nih.govsrce.hr SMB is a continuous, multi-column chromatographic process that offers higher productivity and purity while reducing solvent consumption compared to traditional single-column preparative chromatography. nih.govresearchgate.net The system simulates the counter-current movement of the solid stationary phase relative to the liquid mobile phase. srce.hr This is achieved by sequentially switching the inlet (feed, eluent) and outlet (extract, raffinate) ports along a series of fixed columns, creating separate zones for adsorption and desorption of the two enantiomers. ethz.ch This allows for the continuous collection of the less-retained enantiomer in the raffinate stream and the more-retained enantiomer in the extract stream.

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution of Alcohols

| CSP Type | Chiral Selector Example | Potential Mobile Phase |

|---|---|---|

| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol or Hexane/2-Propanol |

| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Immobilized Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal-phase or Polar-organic solvents mdpi.comresearchgate.net |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | Hexane/Isopropanol/Acetonitrile |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in organic chemistry. researchgate.net It is an essential tool for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. sigmaaldrich.comukessays.com

TLC involves spotting a small amount of the reaction mixture or sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture separate based on their affinity for the stationary phase versus their solubility in the mobile phase.

Reaction Monitoring: To monitor a reaction, small aliquots are taken at different time intervals and spotted on a TLC plate alongside the starting material(s) and a reference standard of the product, if available. thieme.de As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. This allows the chemist to determine when the reaction is complete.

Purity Assessment: TLC is also used to quickly assess the purity of isolated products. libretexts.org A single spot for the purified compound, with a Retention Factor (Rf) value matching that of a pure standard, indicates a high degree of purity. The presence of multiple spots suggests that impurities are still present. researchgate.netlibretexts.org The Rf value is a key characteristic, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. adrona.lv

Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Sample Spotted | Time Point | Rf of Starting Material | Rf of Product | Observations |

|---|---|---|---|---|

| Starting Material Ref. | T=0 | 0.65 | - | Single spot for starting material. |

| Reaction Mixture | T=1 hour | 0.65 | 0.30 | Strong starting material spot, faint product spot. |

| Reaction Mixture | T=4 hours | 0.65 | 0.30 | Faint starting material spot, strong product spot. |

| Reaction Mixture | T=8 hours | - | 0.30 | Starting material spot has disappeared; reaction is complete. |

| Purified Product | Post-Workup | - | 0.30 | Single, strong spot indicating a pure compound. |

Note: Rf values are dependent on the specific stationary and mobile phases used.

Computational and Theoretical Investigations of 2 2,3 Dihydro 1h Inden 1 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. wikipedia.orgmdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. mdpi.comimperial.ac.ukwiley-vch.de These calculations provide deep insights into the electronic properties and reactivity of dihydroindane systems.

Detailed research findings from DFT studies on related heterocyclic compounds, such as indazole derivatives, reveal crucial information about their molecular stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface map, another output of DFT calculations, illustrates the charge distribution across the molecule. researchgate.net It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting how the molecule will interact with other reagents or biological targets. researchgate.netresearchgate.net

| Parameter | Typical Value Range (Illustrative) | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability; higher energy suggests easier electron removal. |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability; lower energy suggests easier electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 3 to 6 eV | Represents chemical stability and reactivity; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 1 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | -0.5 to +0.5 e | Provides the partial charge on each atom, helping to identify reactive sites. researchgate.net |

Molecular Modeling and Conformational Analysis of Dihydroindane Ethanol (B145695) Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net For flexible molecules like 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol and its derivatives, conformational analysis is crucial for understanding their three-dimensional structure and how it influences their physical properties and biological activity.

The dihydroindane core has a puckered five-membered ring, and the ethanol side chain can rotate freely around its single bonds. This flexibility gives rise to multiple low-energy conformations, or rotamers. Conformational analysis aims to identify the most stable conformer—the one with the lowest potential energy. Studies on the related 2,3-Dihydro-1H-inden-1-ol have shown that the most stable configuration places the hydroxyl group in an equatorial position, with the hydroxyl hydrogen oriented toward the cyclopentenyl ring. researchgate.net Other potential rotamers were found to relax to this more stable form. researchgate.net

Computational methods can systematically explore the potential energy surface (PES) of a molecule by rotating its bonds and calculating the energy of each resulting geometry. This process identifies energy minima (stable conformers) and the energy barriers that separate them, providing a comprehensive picture of the molecule's structural dynamics.

| Conformer | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | 75.5% |

| B | 60° (gauche) | 1.20 | 15.1% |

| C | -60° (gauche) | 1.45 | 9.4% |

Theoretical Prediction of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction involves mapping the entire pathway from reactants to products, including any intermediates and transition states. grnjournal.us Computational chemistry allows for the theoretical prediction of these reaction pathways, providing insights that are often difficult to obtain experimentally. nih.govrsc.org

Transition state theory is a cornerstone of these investigations. johnhogan.infoutexas.edu A transition state is the highest energy point along the minimum energy reaction path and represents a saddle point on the potential energy surface. utexas.edunumberanalytics.com By locating and characterizing the transition state, chemists can calculate the activation energy of a reaction, which is the primary determinant of the reaction rate. utexas.edu

For reactions involving dihydroindane derivatives, computational methods can be used to model potential transformations, such as oxidation, substitution, or cyclization. nih.gov Algorithms can explore the potential energy surface to find the lowest energy path between reactants and products. numberanalytics.comchemrxiv.org This analysis not only confirms plausible mechanisms but can also predict unexpected reaction pathways or byproducts, guiding the development of more efficient and selective synthetic methods. nih.govchemrxiv.org

In Silico Screening and Computational Assessment of Drug-Likeness for Derived Indane Compounds

In modern drug discovery, in silico (computational) screening is an essential first step to filter large libraries of compounds and identify promising candidates for further investigation. tandfonline.com A key concept in this process is "drug-likeness," which is a qualitative assessment of how similar a compound is to known drugs based on its physicochemical properties and structural features. nih.govnih.govnih.gov

The most widely recognized guideline for evaluating drug-likeness is Lipinski's Rule of Five. nih.gov This rule establishes simple physicochemical thresholds that are common among orally active drugs. Compounds that adhere to these rules are considered more likely to have favorable absorption and distribution properties. Various software tools can rapidly calculate these properties for indane derivatives, allowing for high-throughput screening. nih.govsci-hub.se Beyond simple rules, more advanced models use machine learning to predict a compound's drug-likeness score based on a wider range of molecular descriptors. nih.gov

| Property (Lipinski's Rule) | Calculated Value | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 245.3 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coeff.) | 2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Drug-Likeness Score | 0.75 | > 0 | Yes |

Molecular Docking Studies with Protein Targets for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). inventi.in It is a critical tool for structure-based drug design, helping to elucidate how a potential drug molecule might interact with its biological target at an atomic level. nih.govnih.govjocpr.com

In a typical docking study, a derivative of this compound would be placed into the binding site of a specific protein target. A scoring function then evaluates thousands of possible binding poses, calculating a score that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues of the protein. inventi.innih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives. jocpr.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | GLU-672, LYS-140 | Specific polar interactions that stabilize the complex. researchgate.netjocpr.com |

| Hydrophobic Interactions | LEU-43, PHE-23 | Nonpolar interactions contributing to binding. jocpr.com |

| Inhibition Constant (Ki, predicted) | 1.2 µM | Estimated concentration required for 50% inhibition. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Indane Derivatives

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. nih.gov Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in the discovery process is therefore crucial. tandfonline.comfortunejournals.com Numerous in silico models are available to estimate these properties from a molecule's structure. sci-hub.seresearchgate.netnih.govmdpi.com

These predictive models can assess a wide range of parameters. For example, absorption can be predicted by calculating human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). tandfonline.comfortunejournals.com Distribution is often evaluated by predicting plasma protein binding and blood-brain barrier penetration. tandfonline.com Metabolism models can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. youtube.com Toxicity predictions screen for potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. nih.govresearchgate.net This comprehensive in silico profiling helps prioritize compounds with the most promising ADMET characteristics for further development. nih.gov

| Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | 92% | Well-absorbed from the gut. tandfonline.com |

| Caco-2 Permeability | High | Good passive diffusion across the intestinal wall. mdpi.com | |

| Distribution | Plasma Protein Binding (PPB) | 85% | Moderate binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB. tandfonline.com | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by a major CYP enzyme. | |

| Excretion | Total Clearance (log(ml/min/kg)) | 0.45 | Predicted rate of removal from the body. |

| Toxicity | AMES Mutagenicity | Negative | Unlikely to be mutagenic. fortunejournals.com |

| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |

Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

Building Blocks for Complex Indane-Containing Molecular Architectures

The rigid bicyclic structure of the indane core makes it an attractive scaffold in medicinal chemistry and materials science. nih.gov 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol serves as a valuable starting point for synthesizing more elaborate molecules that retain this core structure. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various other functional groups such as halides, amines, or esters. These transformations open pathways to a wide array of derivatives.

For instance, the synthesis of novel melatonergic ligands has been explored using chiral 2,3-dihydro-1H-indene derivatives, highlighting the importance of this scaffold in developing selective agonists for melatonin (B1676174) receptors. researchgate.net While not starting directly from the title compound, these syntheses underscore the value of functionalized indanes as key intermediates. The ethanol (B145695) side chain of this compound provides a flexible handle to introduce pharmacophoric groups or linking moieties necessary for biological activity or for constructing larger, more complex systems.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group | Potential Application |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Aldol (B89426) condensation, Wittig reaction |

| This compound | Jones Reagent | Carboxylic Acid | Amide coupling, Esterification |

| This compound | PBr₃ | Bromoalkane | Nucleophilic substitution, Grignard reagent formation |

| This compound | TsCl, pyridine (B92270); then NaN₃; then H₂, Pd/C | Aminoalkane | Synthesis of bioactive amines |

This table represents potential, well-established organic transformations that could be applied to the title compound based on its functional groups.

Precursors for Specialized Organic Materials and Functional Molecules

Functional organic materials, which include molecular electronics, sensors, and organic light-emitting diodes (OLEDs), often rely on rigid, conjugated π-systems. dumelelab.comdeliuslab.com The indane scaffold, while not fully conjugated, provides a rigid and well-defined three-dimensional structure that can be incorporated into larger systems to control molecular packing and properties.

The this compound molecule can be envisioned as a precursor to monomers for polymerization or as a foundational unit for building liquid crystals or other ordered materials. The hydroxyl group allows for its attachment to other molecular fragments. For example, esterification with an appropriate acid containing a polymerizable group (like an acrylate) or a mesogenic unit could generate monomers for specialized polymers or liquid crystalline materials. The indane unit's rigidity can impart desirable thermal and mechanical properties to the resulting materials.

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. mdpi.com Multicomponent reactions (MCRs) are a related strategy where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. mdpi.comresearchgate.net These approaches are highly valued for their efficiency and atom economy.

The dual functionality of this compound (the alcohol and the aromatic ring) allows for its potential use in such complex reaction sequences. For example, the alcohol could participate in an initial transformation, such as an esterification or etherification, with the product then undergoing an intramolecular reaction involving the aromatic ring, like a Friedel-Crafts alkylation or acylation, to form more complex polycyclic systems in a single pot. While specific examples involving this exact molecule are not prominent in the literature, its structure is well-suited for the design of novel cascade sequences.

Development of Chiral Auxiliaries and Ligands Derived from Enantiomerically Pure this compound

Asymmetric synthesis is crucial for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

Enantiomerically pure this compound, obtainable through asymmetric synthesis or resolution of the racemate, is a prime candidate for development into a chiral auxiliary. The chiral center is part of a rigid bicyclic system, which can provide a well-defined steric environment to effectively control the approach of reagents to a prochiral center. The hydroxyl group provides a convenient attachment point for connecting the auxiliary to a substrate, for example, through the formation of an ester or ether linkage. After the stereoselective reaction, the auxiliary can be cleaved and potentially recovered.

Furthermore, the structure is suitable for modification into chiral ligands for asymmetric catalysis. The alcohol can be converted into other donor groups (e.g., phosphines, amines), and the indane backbone can be further functionalized to create bidentate or polydentate ligands capable of coordinating with transition metals. These metal-ligand complexes could then be used as catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or cross-coupling reactions. The rigidity of the indane scaffold is advantageous for a ligand as it can reduce conformational flexibility, often leading to higher enantioselectivities in catalytic reactions.

Advanced Research on Biologically Active Indane Derivatives

Structure-Activity Relationship (SAR) Studies for Indane Scaffolds

The indane scaffold's rigid structure provides a valuable framework for designing therapeutic molecules. edwiserinternational.com The versatility in substituting different chemical groups on this framework allows for extensive structure-activity relationship (SAR) analysis, which is crucial for optimizing the pharmacological activity of these compounds. researchgate.net

Arylidene indanone (AI) scaffolds, which can be considered rigid analogs of chalcones, are a prime example of where SAR studies have been fruitful. nih.gov The planar structure of AIs, with the arylidene ring's position relative to the indanone core, facilitates the electronic effects of substituents, influencing their biological activity. nih.gov Hybridizing bioactive fragments with the indane scaffold has been shown to result in synergistic increases in bioactivity, with the nature and position of substitutions, as well as stereoisomerism, playing critical roles. mdpi.com

Indane-1,3-dione Derivatives in Enzyme Inhibition Studies

Indane-1,3-dione, a prominent derivative of the indane scaffold, has been extensively studied for its enzyme inhibitory potential. nih.govmdpi.com

InhA: There is currently a lack of specific research in publicly available literature regarding the inhibition of the InhA enzyme by indane-1,3-dione derivatives.

Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases, particularly those affecting the respiratory system. encyclopedia.pub Cyclic diketone indane-1,3-dione derivatives have been designed and synthesized as potential HNE inhibitors. These compounds have shown considerable inhibitory activity against the HNE enzyme, suggesting their potential as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net

Cholinesterase: Indandione derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting cholinesterase enzymes (AChE and BuChE). A series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-diones demonstrated moderate to excellent inhibitory activity against both AChE and BuChE.

Table 1: Cholinesterase Inhibitory Activity of Selected Indandione Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Compound 34 | 0.048 | 1.24 |

| Compound 38 | 0.036 | 0.98 |

Investigations into the Antioxidant Properties of Novel Indane Analogues

Several novel indane derivatives have demonstrated significant antioxidant properties. researchgate.net For instance, four new indane derivatives, anisotindans A–D, isolated from the roots of Anisodus tanguticus, were shown to be active in radical scavenging assays.

Anisotindan A, in particular, exhibited potent antioxidant activity, with an IC₅₀ value of 15.62 ± 1.85 μM in the ABTS•+ assay, which was superior to that of the standard antioxidant, vitamin C (IC₅₀ = 22.54 ± 5.18 μM). In the DPPH•+ assay, anisotindan A also showed an antioxidant effect with an IC₅₀ value of 68.46 ± 17.34 μM. The strong antioxidant activity of anisotindan A is suggested to be linked to the OH-1′ substitution and the configuration of C-2′.

Table 2: Antioxidant Activity of Anisotindans

| Compound | ABTS IC₅₀ (µM) | DPPH IC₅₀ (µM) |

|---|---|---|

| Anisotindan A | 15.62 ± 1.85 | 68.46 ± 17.34 |

| Anisotindan B | 40.92 ± 7.02 | > 100 |

| Anisotindan C | 43.93 ± 9.35 | > 100 |

| Anisotindan D | 32.38 ± 6.29 | > 100 |

| Vitamin C (Standard) | 22.54 ± 5.18 | Not Reported |

Research on Indane-Derived Compounds as Potential Anti-inflammatory Agents

The indane scaffold is a key feature in several anti-inflammatory agents. researchgate.net Research has focused on synthesizing and evaluating new indane derivatives for their anti-inflammatory potential. For example, compounds derived from indan (B1671822) have been synthesized and tested for anti-inflammatory activity, with some showing effects in carrageenan rat paw edema and rat adjuvant arthritis models.

A novel indane dimer, PH46A, has been developed as a clinical candidate for treating inflammatory and autoimmune conditions. Further studies on related indane dimers have shown that they can modulate cytokine production, such as inhibiting IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells, and also inhibit the release of nitric oxide (NO) and 5-lipoxygenase (5-LOX), which may contribute to their in vivo anti-inflammatory effects.

Exploration of Antimicrobial and Antifungal Activities of Indane Derivatives

Indane derivatives have been investigated for their potential as antimicrobial and antifungal agents. researchgate.net A series of indeno[1,2-c]pyridazin-3,5-dione, indeno[1,2-d]-1,3-diazepine, and indanylidene acetamide (B32628) derivatives were synthesized, with most of them demonstrating antibacterial activity. nih.gov

In another study, substituted indanone acetic acid derivatives were synthesized and evaluated for their antimicrobial activities. The para-fluorophenyl substituted derivative exhibited marked potency as an antimicrobial agent against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. The ortho-methoxyphenyl derivative showed better antifungal activity against Candida albicans and Aspergillus niger. Furthermore, aminoindane derivatives have also been reported to possess antibacterial properties.

Studies on Analgesic and Neuroprotective Indane-Based Molecular Entities

The indane scaffold is present in molecules with known analgesic and neuroprotective effects. researchgate.net Several indan acid derivatives have been synthesized and studied for their potential analgesic properties.

In terms of neuroprotection, indane derivatives are of significant interest, partly due to the well-known indane-based drug, Donepezil, used in the treatment of Alzheimer's disease. edwiserinternational.com Novel indandione derivatives have been designed as multifunctional agents with neuroprotective properties against Alzheimer's disease. These compounds have shown the ability to diminish oxidative stress and protect against H₂O₂ and Aβ-induced toxicity in SH-SY5Y cells.

Table 3: Neuroprotective Effects of Selected Indandione Derivatives

| Compound | Activity | Model | Results |

|---|---|---|---|

| Compound 34 | Neuroprotection against H₂O₂ induced toxicity | SH-SY5Y cells | Significant protection |

| Compound 38 | Neuroprotection against H₂O₂ induced toxicity | SH-SY5Y cells | Significant protection |

| Compound 34 | Neuroprotection against Aβ induced toxicity | SH-SY5Y cells | Admirable neuroprotective effects |

| Compound 38 | Neuroprotection against Aβ induced toxicity | SH-SY5Y cells | Admirable neuroprotective effects |

Future Directions and Emerging Research Avenues in Dihydroindane Ethanol Chemistry

Development of Sustainable and Green Chemistry Approaches for Indane Synthesis

The chemical industry is increasingly shifting towards sustainable practices, prioritizing the reduction of hazardous waste and the use of renewable resources. echemi.comepitomejournals.com In the context of indane synthesis, green chemistry principles are being applied to minimize environmental impact. echemi.com Traditional methods for creating the indane core, such as Friedel-Crafts acylations, often rely on stoichiometric amounts of corrosive and polluting acid catalysts like aluminum trichloride, leading to low atom economy and significant waste generation. echemi.com

Future research is centered on replacing these outdated methods with more environmentally benign alternatives. epitomejournals.com Key strategies include the development and implementation of solid acid catalysts such as zeolites, clays, and sulphated metal oxides, which are often recoverable, reusable, and less hazardous. epitomejournals.com Another significant avenue is the exploration of solvent-free synthesis or the substitution of volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or ionic liquids. echemi.comresearchgate.netpaperpublications.org These approaches not only reduce pollution but also can lead to simpler reaction work-ups and purifications. researchgate.net Furthermore, improving the atom economy of reactions, for instance by utilizing catalytic processes that incorporate most of the atoms from the reactants into the final product, is a central goal. echemi.com

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages |

|---|---|---|---|

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl3) in Friedel-Crafts reactions | Heterogeneous solid acid catalysts (e.g., zeolites, clays) | Catalyst is recoverable and reusable, reduced corrosive waste. epitomejournals.com |

| Solvents | Volatile Organic Compounds (VOCs) like toluene (B28343) or benzene (B151609) | Water, supercritical CO2, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution, improved safety. echemi.compaperpublications.org |

| Energy | High-temperature reflux for extended periods | Microwave-assisted or ultrasonic synthesis | Reduced reaction times and energy consumption. paperpublications.org |

| Atom Economy | Reactions with low atom economy producing significant byproducts | Catalytic cyclizations and tandem reactions | Maximizes incorporation of reactant atoms into the final product, minimizing waste. echemi.com |

Innovations in Stereoselective Methodologies for Diverse and Complex Indane Architectures

The biological activity of chiral molecules like 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure indane derivatives. acs.org Research in this area is rapidly advancing beyond classical resolution techniques toward more efficient asymmetric catalytic methods.

Prominent among these are enantioselective carbocyclization reactions. rsc.org Organocatalysis, using small chiral organic molecules to induce stereoselectivity, has emerged as a powerful tool. For instance, N-heterocyclic carbene (NHC) catalysts have been successfully employed in intramolecular Michael additions to construct the indane skeleton with excellent enantiocontrol (e.g., 99% ee). rsc.org Transition-metal catalysis, particularly with rhodium, copper, and iridium complexes paired with chiral ligands, enables highly diastereoselective and enantioselective C-H functionalization and cyclization reactions to form complex, multi-substituted indane structures. rsc.orgacs.org These methods allow for the precise construction of multiple stereogenic centers in a single operation, providing access to a wide array of complex indane architectures that were previously difficult to synthesize. acs.orgresearchgate.net

| Methodology | Catalyst/Reagent Type | Key Transformation | Reported Stereoselectivity |

|---|---|---|---|

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Up to 99% enantiomeric excess (ee). rsc.org |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (Maruoka Catalyst) | 5-endo-trig Michael Cyclization | High enantioselectivity and diastereoselectivity. rsc.org |

| Transition Metal Catalysis | Copper/Chiral Ligand | Asymmetric Conjugate Addition | High enantioselectivity in forming C-S bonds. rsc.org |

| C-H Functionalization | Rhodium Catalysis | Diastereospecific C(sp3)–H Silylation | Excellent diastereoselectivity for creating quaternary centers. acs.org |

| Cascade Reactions | Dinuclear Zinc Catalyst | Asymmetric Phospha-Michael/Michael Cascade | Up to >99% ee and >99:1 diastereomeric ratio (dr). researchgate.net |

Rational Design of Novel Indane Derivatives for Highly Specific Biological and Material Applications

The rigid bicyclic framework of the indane nucleus serves as an excellent scaffold for the rational design of molecules with tailored properties. eburon-organics.comresearchgate.net By strategically modifying the core structure of compounds like this compound, researchers can develop derivatives for highly specific applications in medicine and materials science. mdpi.com

In medicinal chemistry, the indane scaffold is present in drugs targeting a wide range of diseases, including cancer, Alzheimer's disease, and viral infections. eburon-organics.commdpi.comtudublin.ie Future design strategies involve using the indane core as a template to orient functional groups in precise three-dimensional arrangements to maximize interactions with biological targets like enzymes or receptors. nih.govlongdom.org For example, novel indanone-containing spiroisoxazoline derivatives have been designed as selective COX-2 inhibitors with potential anticancer activity. researchgate.netnih.gov Similarly, other research has focused on creating indane-based hybrids with other pharmacophores to enhance cytotoxicity against specific cancer cell lines. tudublin.ie

In materials science, indane derivatives are being explored for applications in organic electronics. Indene-fullerene adducts have been designed and synthesized as electron-transporting materials for use in flexible perovskite solar cells. nih.gov The indane-1,3-dione moiety, a strong electron acceptor, is another versatile building block used to create organic dyes and materials for applications in photopolymerization and nonlinear optics. mdpi.comnih.gov Rational design in this context involves tuning the electronic properties of the indane core through substitution to optimize performance for specific device architectures. mdpi.com

| Application Area | Derivative Class | Design Strategy | Targeted Property/Activity |

|---|---|---|---|

| Oncology | Indanone-spiroisoxazolines | Incorporate spiro-heterocyclic system onto indanone core | Selective COX-2 inhibition for anti-inflammatory and anticancer effects. nih.gov |

| Oncology | 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one | Hybridize benzophenone (B1666685) and indanone rings | Enhanced cytotoxicity against HER2+ and ER+ cancer cell lines. tudublin.ie |

| Antiviral | Indane-core CD4-mimetics | Substitution with heterocyclic amines at the C(5) position | Improved inhibition of HIV-1 entry by targeting the gp120 protein. nih.gov |

| Organic Electronics | Indene-fullerene adducts (e.g., ICBA) | Covalent functionalization of fullerene with indene (B144670) derivatives | Alternative electron-transporting material for perovskite solar cells. nih.gov |

| Organic Dyes | Indane-1,3-dione derivatives | Knoevenagel condensation with electron-donor molecules | Tunable optical and electronic properties for sensing and electronics. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Indane Research and Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. youtube.com For indane-based research, machine learning (ML) offers powerful tools to accelerate progress by navigating the vast chemical space of possible derivatives. arxiv.orgnih.gov These computational approaches can significantly reduce the time and cost associated with traditional trial-and-error experimentation. mdpi.com

ML models can be trained on existing chemical and biological data to predict the properties of novel, virtual indane derivatives. mdpi.comchemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the molecular structure of indane compounds and their biological activity, guiding the design of more potent drug candidates. mdpi.com In materials science, ML algorithms can predict the performance of new indane-based materials for applications like organic electronics, helping to identify promising candidates for synthesis. nih.gov

Furthermore, AI is being applied to synthetic chemistry itself. Reinforcement learning algorithms can be used to devise novel, efficient synthetic routes to complex indane targets. arxiv.org By analyzing vast reaction databases, these tools can propose reaction sequences that human chemists might overlook. Active learning frameworks can also guide experimental work by suggesting which specific indane derivative to synthesize and test next to gain the most informative data, thereby optimizing the discovery process. chemrxiv.org

| Application | AI/ML Technique | Function in Indane Research | Potential Impact |

|---|---|---|---|

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity of new indane derivatives based on their structure. mdpi.com | Accelerates identification of potent drug candidates. |

| Materials Design | Generative Models (e.g., VAEs, GANs) | Designs novel indane structures with desired electronic or physical properties. mdpi.com | Facilitates discovery of new materials for solar cells or electronics. |

| Synthesis Planning | Reinforcement Learning / Neural Networks | Proposes optimal and efficient synthetic routes to complex indane targets. arxiv.org | Reduces development time and improves synthesis efficiency. |

| Property Prediction | Graph Neural Networks (GNNs) | Predicts physicochemical properties (e.g., solubility, toxicity) from molecular graphs. | Enables early-stage virtual screening and de-risking of candidates. |

| Experiment Optimization | Active Learning | Intelligently suggests the next experiment to perform for maximal information gain. chemrxiv.org | Minimizes the number of required experiments, saving time and resources. |

Advanced Characterization Techniques for Elucidating Dynamic Processes in Indane Systems

A deep understanding of the structure, behavior, and interactions of indane derivatives at the molecular level is critical for their rational design and application. Advanced characterization techniques are providing unprecedented insights into these complex systems, moving beyond static structural information to probe dynamic processes.

High-resolution analytical methods are essential for confirming the chemical structure and purity of synthesized indane derivatives. doi.org However, emerging research increasingly relies on techniques that can elucidate conformational dynamics, binding events, and reaction kinetics. For example, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can be used to determine the three-dimensional structure of indane derivatives in solution and to study their interactions with biological macromolecules.

For materials science applications, techniques that probe electronic and photophysical properties are crucial. Time-resolved spectroscopy can be used to study the excited-state dynamics of indane-based dyes and electron-transport materials, providing information that is vital for optimizing their performance in devices. Furthermore, methods capable of measuring density with extremely high resolution, such as suspended microchannel resonators, can be used to characterize binding events and the kinetics of chemical and biological processes involving indane systems. rsc.org These advanced methods provide the detailed, dynamic information necessary to build accurate models of how these molecules function.

| Technique | Type of Information Provided | Relevance to Indane Systems |

|---|---|---|

| Advanced NMR Spectroscopy (e.g., NOESY, ROESY) | 3D solution structure, conformational dynamics, intermolecular interactions | Elucidates the binding mode of indane-based drugs to protein targets. |

| Single-Crystal X-ray Diffraction | Precise solid-state molecular structure and crystal packing | Confirms absolute stereochemistry and identifies key intermolecular contacts. nih.gov |

| Mass Spectrometry (e.g., HRMS) | Precise molecular weight and elemental composition | Confirms the identity and purity of newly synthesized indane derivatives. pensoft.net |

| Suspended Microchannel Resonators | High-resolution density measurements | Characterizes binding events and reaction kinetics in solution. rsc.org |

| Time-Resolved Spectroscopy | Excited-state lifetimes, charge transfer dynamics | Evaluates the performance of indane materials in organic electronics. |

| Micro-Raman Thermometry | Localized temperature and structural information | Characterizes thermal properties of indane-based electronic devices. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation of indene derivatives. For example, secondary alcohol formation via Grignard reactions or reduction of ketones (e.g., NaBH₄ or LiAlH₄) may yield the target molecule. Reaction solvents (polar vs. nonpolar) and temperature (e.g., 0–25°C) critically affect stereoselectivity, as seen in analogous indenyl alcohol syntheses . Characterization via NMR (¹H/¹³C) and X-ray crystallography (using SHELX ) is essential to confirm structural integrity.

Q. How can solubility and stability issues of this compound be addressed in experimental setups?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and high solubility in nonpolar solvents (e.g., dichloromethane). Stability under standard conditions requires inert atmospheres (N₂/Ar) and storage at –20°C to prevent oxidation of the hydroxyl group. Accelerated stability studies (e.g., thermal gravimetric analysis) are recommended for long-term storage protocols .

Q. What spectroscopic techniques are most reliable for verifying the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for purity assessment. For crystalline samples, single-crystal X-ray diffraction (using SHELXL or WinGX ) provides unambiguous structural confirmation. Discrepancies in melting points or spectral data should prompt re-evaluation of synthetic conditions .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal the electron density distribution at the hydroxyl and indenyl groups. The HOMO-LUMO gap (~4.5 eV) suggests moderate electrophilicity, making the compound suitable for nucleophilic substitutions. Mulliken charge analysis can guide derivatization strategies (e.g., esterification) . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is advised .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for indenyl alcohol derivatives?

- Methodological Answer : Pharmacokinetic-pharmacodynamic (PK-PD) modeling, as demonstrated for the B-Raf inhibitor GDC-0879 (structurally analogous), can reconcile discrepancies. For example, plasma concentration thresholds (e.g., ~3–4 μM for tumor stasis) and tissue penetration studies (microdialysis) clarify efficacy gaps. Parallel in vitro assays (e.g., enzyme inhibition IC₅₀) should align with in vivo biomarker responses (e.g., phosphorylated MEK1 levels) .

Q. How can computational tools predict the environmental toxicity of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Parameters like logP (~2.1) and topological polar surface area (TPSA ~20 Ų) predict moderate bioaccumulation potential. Experimental validation via OECD Test Guideline 201 (algae growth inhibition) is recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for indenyl alcohol derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disordered structures or twinning. Use SHELXD for phase refinement and OLEX2/ORTEP-3 for visualization. Compare multiple datasets (e.g., Cambridge Structural Database entries) to identify systematic errors. For enantiomeric purity, circular dichroism (CD) or chiral HPLC supplements crystallographic data .

Q. Why do antimicrobial activity results vary across studies for similar indenyl derivatives?

- Methodological Answer : Strain-specific sensitivity (e.g., Gram-positive vs. Gram-negative bacteria) and compound stability in culture media (e.g., pH-dependent degradation) are key factors. Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Redundant testing in triplicate with blinded analysis reduces variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.